

Spectroscopic Profile of 2-Nitropyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Nitropyridine

Cat. No.: B7776485

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Nitropyridine**, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of **2-Nitropyridine**, offering a valuable resource for its identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **2-Nitropyridine**. The following sections present the ^1H and ^{13}C NMR data.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **2-Nitropyridine** provides information on the chemical environment of the hydrogen atoms in the molecule.

Table 1: ^1H NMR Spectroscopic Data for **2-Nitropyridine**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	8.25 - 8.22	m	
H-4	7.65 - 7.60	m	
H-5	8.05 - 8.01	m	
H-6	8.65 - 8.62	m	

Note: The chemical shifts and coupling constants are highly dependent on the solvent and the magnetic field strength of the NMR instrument. The data presented here are typical values.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number and types of carbon atoms in the **2-Nitropyridine** molecule.

Table 2: ¹³C NMR Spectroscopic Data for **2-Nitropyridine**

Carbon	Chemical Shift (δ , ppm)
C-2	150.1
C-3	124.2
C-4	136.5
C-5	124.2
C-6	150.1

Note: The chemical shifts are referenced to a standard, typically Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **2-Nitropyridine** by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for **2-Nitropyridine**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100 - 3000	C-H stretch	Aromatic
1600 - 1585	C=C stretch	Aromatic Ring
1530 - 1500	N-O asymmetric stretch	Nitro group
1350 - 1330	N-O symmetric stretch	Nitro group
1500 - 1400	C-C stretch	Aromatic Ring

Note: The exact peak positions can be influenced by the sample preparation method (e.g., KBr pellet, thin film). The presence of strong absorption bands corresponding to the nitro group is a characteristic feature of the IR spectrum of **2-Nitropyridine**.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the **2-Nitropyridine** molecule. The presence of the pyridine ring and the nitro group gives rise to characteristic absorption bands.

Table 4: UV-Vis Spectroscopic Data for **2-Nitropyridine**

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ , L·mol ⁻¹ ·cm ⁻¹)	Electronic Transition
Methanol	~254, ~202	Not available	$\pi \rightarrow \pi^*$

Note: The absorption maxima of pyridine in a non-polar solvent are around 251 nm and 197 nm. The nitro group, being an auxochrome, can cause a bathochromic (red) shift in the absorption maxima. The exact values for **2-Nitropyridine** can vary depending on the solvent polarity.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented in this guide.

NMR Spectroscopy Protocol

Sample Preparation:

- Weigh approximately 5-10 mg of purified **2-Nitropyridine**.
- Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).

Instrumentation and Data Acquisition:

- Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.
- ¹H NMR Parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 10-12 ppm.
 - Number of Scans: 16-64 scans, depending on the sample concentration.
 - Relaxation Delay: 1-2 seconds.
- ¹³C NMR Parameters:
 - Pulse Program: Proton-decoupled pulse sequence.
 - Spectral Width: 200-250 ppm.
 - Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

- Relaxation Delay: 2-5 seconds.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift axis using the internal standard.
- Integrate the signals in the ^1H NMR spectrum to determine the relative proton ratios.

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of dry **2-Nitropyridine** with approximately 100-200 mg of dry, IR-grade Potassium Bromide (KBr) in an agate mortar and pestle.
- Transfer the mixture to a pellet die.
- Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

UV-Vis Spectroscopy Protocol

Sample Preparation:

- Prepare a stock solution of **2-Nitropyridine** of a known concentration in a UV-grade solvent (e.g., methanol, ethanol, or cyclohexane).
- Perform serial dilutions to obtain a series of solutions with concentrations that will give absorbance readings in the linear range of the instrument (typically 0.1 to 1.0).

Instrumentation and Data Acquisition:

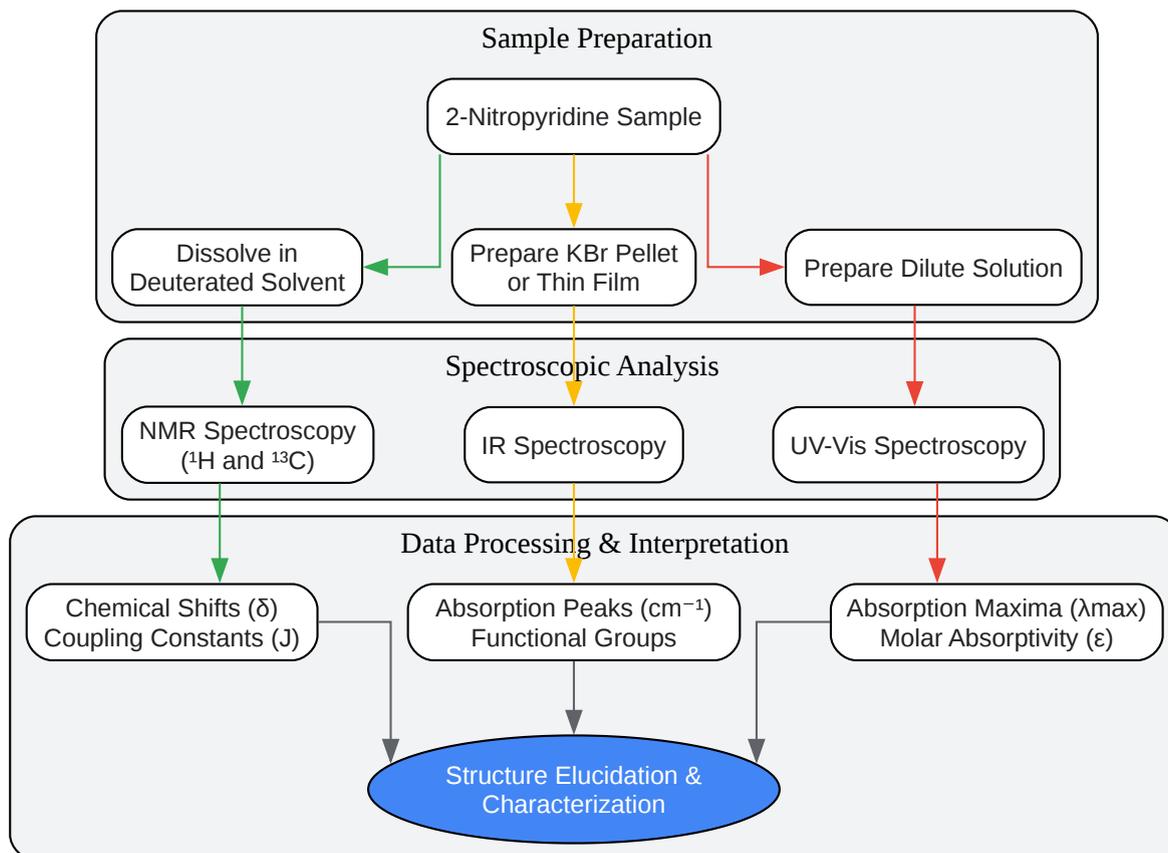
- Spectrometer: A dual-beam UV-Vis spectrophotometer.
- Wavelength Range: Typically 200-400 nm for **2-Nitropyridine**.
- Blank: Use the same solvent as used for the sample as a blank to zero the absorbance.
- Cuvettes: Use quartz cuvettes with a 1 cm path length.

Data Processing:

- Record the absorbance spectrum of each solution.
- Identify the wavelength(s) of maximum absorbance (λ_{max}).
- If performing quantitative analysis, a calibration curve of absorbance versus concentration can be constructed to determine the molar absorptivity (ϵ) using the Beer-Lambert law ($A = \epsilon bc$).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Nitropyridine**.



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Caption: General workflow for the spectroscopic analysis of **2-Nitropyridine**.

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